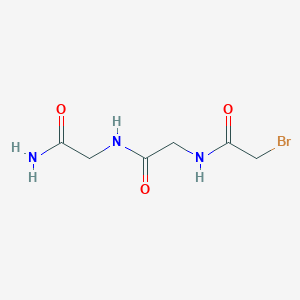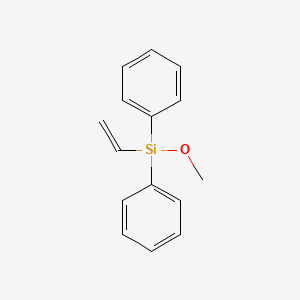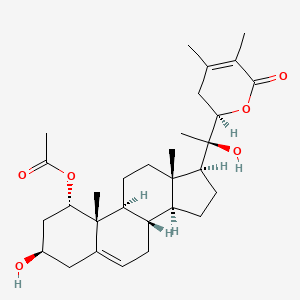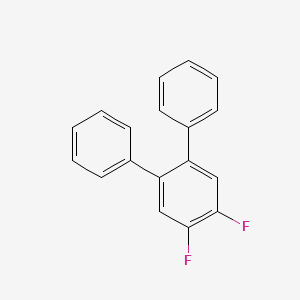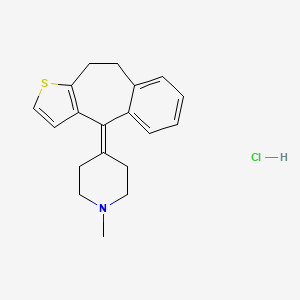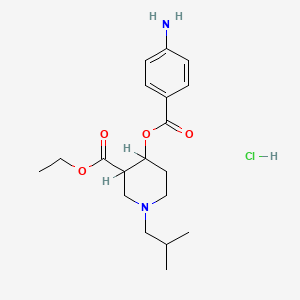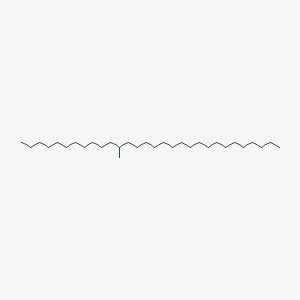![molecular formula C7H10O3 B14451353 2-Methylidene-1,4,6-trioxaspiro[4.4]nonane CAS No. 73784-47-1](/img/structure/B14451353.png)
2-Methylidene-1,4,6-trioxaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylidene-1,4,6-trioxaspiro[44]nonane is a spiro compound characterized by a unique structure that includes a spirocyclic acetal
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylidene-1,4,6-trioxaspiro[4.4]nonane can be synthesized through the reaction of 2-(bromomethyl)-5-oxo-tetrahydrofuran with 1,2-epoxyhexane, followed by dehydrobromination . This method involves the use of specific reagents and conditions to achieve the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be adapted for larger-scale production. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylidene-1,4,6-trioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-Methylidene-1,4,6-trioxaspiro[4.4]nonane has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is used in the production of advanced materials, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which 2-Methylidene-1,4,6-trioxaspiro[4.4]nonane exerts its effects involves interactions with molecular targets and pathways. The compound can form charge-transfer complexes and undergo polymerization reactions initiated by free radicals . These interactions are crucial for its applications in polymer chemistry and materials science.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: This compound shares a similar spirocyclic structure but differs in its functional groups and reactivity.
2-Butyl-7-methylene-1,4,6-trioxaspiro[4.4]nonane: Another spiro compound with similar structural features but different substituents and properties.
Uniqueness
2-Methylidene-1,4,6-trioxaspiro[4.4]nonane is unique due to its specific methylidene group, which imparts distinct reactivity and potential for polymerization. This uniqueness makes it valuable for specialized applications in materials science and polymer chemistry.
Propiedades
Número CAS |
73784-47-1 |
|---|---|
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
3-methylidene-1,4,6-trioxaspiro[4.4]nonane |
InChI |
InChI=1S/C7H10O3/c1-6-5-9-7(10-6)3-2-4-8-7/h1-5H2 |
Clave InChI |
UPQNOIJAJSCWPX-UHFFFAOYSA-N |
SMILES canónico |
C=C1COC2(O1)CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


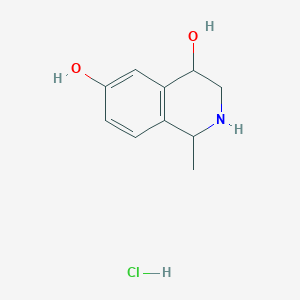
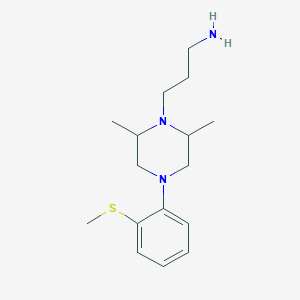
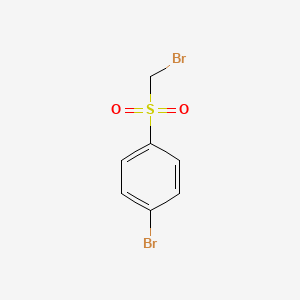
![1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14451288.png)


